PROTAC ERα Degrader-2, also known as vepdegestrant or ARV-471, is a heterobifunctional small molecule belonging to the PROteolysis TArgeting Chimera (PROTAC) class of compounds. [, , , , , , , , , , ] It functions as a selective estrogen receptor (ER) degrader, specifically targeting the ERα subtype. [, , , , , , , , , , , , ] This compound is orally bioavailable, distinguishing it from other ER degraders like fulvestrant, which requires intramuscular administration. [, , , , , , , , , , ]
Vepdegestrant plays a crucial role in scientific research, particularly in the field of oncology, by offering a novel approach to target ERα, a key driver in the development and progression of hormone-receptor-positive breast cancer. [, , , , , , , , , , , , ] It demonstrates efficacy against both wild-type and mutated ERα, including clinically relevant mutations associated with resistance to conventional endocrine therapies. [, , , , , , , , , , , , ]
PROTACs are classified as heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand is an E3 ubiquitin ligase recruiter, while the other is a warhead that binds to the protein of interest, in this case, ERα. The specific PROTAC ER is designed to bind the DNA-binding domain of ERα and facilitate its degradation through the ubiquitin-proteasome pathway .
The synthesis of PROTAC ER involves several key steps:
The molecular structure of PROTAC ER consists of:
The structural formula can be represented generically as:
Data regarding molecular weight, solubility, and stability are critical for understanding its pharmacokinetic properties but are not explicitly detailed in the available literature.
The primary chemical reactions involved in the function of PROTAC ER include:
These reactions highlight the catalytic nature of PROTACs, allowing them to recycle and target multiple molecules over time.
The mechanism of action for PROTAC ER involves several steps:
This mechanism allows for sustained degradation without continuous presence of the PROTAC once it has initiated degradation .
While specific data on physical properties such as melting point or boiling point are not detailed in available literature, general properties can be inferred based on similar compounds:
Analytical techniques such as NMR and MS provide insights into these properties during synthesis verification .
PROTAC ER has significant potential applications in:
Estrogen Receptor Alpha is a nuclear transcription factor that drives approximately 70% of breast cancers classified as Estrogen Receptor-positive/Human Epidermal Growth Factor Receptor 2-negative. Its modular structure comprises three functional domains: an N-terminal transactivation domain, a central DNA-binding domain, and a C-terminal ligand-binding domain. Upon estrogen binding, Estrogen Receptor Alpha undergoes dimerization, translocates to the nucleus, and binds to estrogen response elements in promoter regions of target genes, activating transcription programs governing cell proliferation, survival, and metastasis. This hormone-dependent signaling axis establishes Estrogen Receptor Alpha as a primary oncogenic driver and therapeutic target in breast cancer [1] [7].
Beyond its physiological role, acquired mutations in Estrogen Receptor Alpha—particularly in the ligand-binding domain (e.g., tyrosine 537 serine and aspartate 538 glycine substitutions)—confer constitutive activation and resistance to endocrine therapies. These mutations emerge under selective pressure in 30–50% of metastatic breast cancers following aromatase inhibitor treatment, enabling ligand-independent signaling and tumor progression. The DNA-binding domain also contributes to transcriptional regulation and dimer stability, though it is less frequently mutated than the ligand-binding domain [1] [2] [7].
Table 1: Functional Domains of Estrogen Receptor Alpha Relevant to Breast Cancer Pathogenesis
Domain | Structural Features | Functional Role | Clinical Relevance |
---|---|---|---|
N-terminal transactivation domain | Intrinsically disordered region | Co-activator recruitment; transactivation function 1 | Target for selective estrogen receptor degraders |
Central DNA-binding domain | Two zinc finger motifs | Dimerization; estrogen response element binding | Avoids ligand-binding domain mutation resistance |
C-terminal ligand-binding domain | Helical sandwich with ligand-binding pocket | Ligand-dependent activation; co-regulator binding | Hotspot for tyrosine 537 and aspartate 538 mutations |
Current Estrogen Receptor Alpha-targeted therapies face three principal limitations: molecular mechanisms of resistance, pharmacological constraints, and incomplete Estrogen Receptor Alpha suppression. First-generation endocrine agents include selective estrogen receptor modulators (e.g., tamoxifen) that competitively block estrogen binding but exhibit partial agonist activity in some tissues, and aromatase inhibitors (e.g., anastrozole) that suppress systemic estrogen synthesis. While effective initially, tumors frequently develop ligand-binding domain mutations or bypass signaling pathways (e.g., mitogen-activated protein kinase or phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin activation), leading to therapeutic resistance [2] [4] [7].
Selective estrogen receptor degraders represent a second-generation approach. Fulvestrant, the first-in-class selective estrogen receptor degrader, induces Estrogen Receptor Alpha conformational changes that enhance proteasomal degradation. However, its intramuscular administration limits bioavailability, achieving only 40–50% Estrogen Receptor Alpha degradation at standard doses. Newer oral selective estrogen receptor degraders (e.g., elacestrant) show improved pharmacokinetics but still exhibit incomplete degradation and variable efficacy. In patients with prior cyclin-dependent kinase 4/6 inhibitor exposure, fulvestrant monotherapy yields median progression-free survival of only 1.9–4.8 months, underscoring the unmet need [2] [4] [6].
Proteolysis Targeting Chimera technology represents a revolutionary departure from occupancy-driven pharmacology by enabling catalytic degradation of target proteins. These heterobifunctional molecules comprise three elements: a target protein-binding ligand (e.g., selective estrogen receptor degrader derivative), an E3 ubiquitin ligase recruiter, and a chemical linker. Rather than inhibiting Estrogen Receptor Alpha activity, Proteolysis Targeting Chimera Estrogen Receptor degraders induce polyubiquitination of Estrogen Receptor Alpha through recruitment of E3 ligases (e.g., Von Hippel-Lindau or cereblon), leading to proteasomal destruction. This mechanism offers several theoretical advantages:
The first Estrogen Receptor Alpha-targeted Proteolysis Targeting Chimera (ARV-471/vepdegestrant) demonstrated >90% Estrogen Receptor Alpha degradation in preclinical models, outperforming fulvestrant. This degradation efficiency translates to superior tumor growth inhibition in xenografts harboring wild-type or mutant Estrogen Receptor Alpha. Structural optimization has since generated diverse Proteolysis Targeting Chimera Estrogen Receptor degraders with varying E3 ligase preferences and linker chemistries, expanding the degradation toolbox [7] [9] [10].
Table 2: Comparative Estrogen Receptor Alpha Degradation Efficacy Across Therapeutic Modalities
Therapeutic Class | Representative Agent | Maximum ERα Degradation | Administration Route | Key Resistance Mechanisms |
---|---|---|---|---|
Selective Estrogen Receptor Modulator | Tamoxifen | None (receptor antagonism) | Oral | Ligand-binding domain mutations; agonist switch |
First-generation Selective Estrogen Receptor Degrader | Fulvestrant | 40–50% | Intramuscular | Reduced degradation efficiency |
Oral Selective Estrogen Receptor Degrader | Elacestrant | 60–70% | Oral | Incomplete degradation; alternate pathways |
Proteolysis Targeting Chimera Estrogen Receptor Degrader | Vepdegestrant (ARV-471) | 85–95% | Oral | Undefined (minimal in preclinical models) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: